Neodymium trinitrate

Descripción general

Descripción

Neodymium trinitrate is a compound of neodymium, a rare-earth metal, and nitrate. It has a variety of uses such as in the fabrication of perovskite based solid oxide fuel cells, synthesis of Nd 3+ doped vanadium pentoxide nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface modified quinolones for application in medicinal chemistry .

Synthesis Analysis

Neodymium trinitrate can be synthesized using various methods. One such method involves the reaction of equimolar amounts of amidine and N,N-dimethyl-o-aminobenzyllithium to afford lithium amidinate. This is then reacted with NdCl3 in a molar ratio of 3:1 to give the tris(amidinate) complex . Another method involves the use of metal chloride, nitrate or oxide (hydrated or dehydrated) as a precursor along with an appropriate ligand .Molecular Structure Analysis

The molecular structure of neodymium trinitrate involves the coordination of the neodymium atom with oxygen atoms. In one complex, triethylene glycol forms a ring-like structure with a bidentate nitrate . In another complex, the κ2-N,N-chelating amidinate ligand is coordinated to Nd3+ via two nitrogen atoms .Chemical Reactions Analysis

Neodymium trinitrate exhibits high catalytic activity in the ring-opening polymerization of ε-caprolactone, allowing the quantitative conversion of 100 equivalents of the monomer within 10 seconds . It also plays a crucial role in green energy technologies such as wind turbines and electric vehicles .Physical And Chemical Properties Analysis

Neodymium trinitrate has a melting point of 1022°C and a boiling point of 3074°C . It has a density of 7.01 g/cm3 at 20°C . It is also known to be fairly reactive, tarnishing in air to form an oxide layer and reacting with both dilute and concentrated acids .Safety And Hazards

Neodymium trinitrate is classified as an oxidizing solid, skin irritant, eye irritant, and may cause respiratory irritation . It is advised to keep away from heat, store away from clothing/combustible materials, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/eye protection/face protection . It is also important to keep neodymium trinitrate out of reach of children as it can pose a serious choking hazard .

Direcciones Futuras

While specific future directions for neodymium trinitrate were not found in the search results, neodymium as a rare-earth metal has a crucial role in green energy technologies such as wind turbines and electric vehicles . Therefore, research into the recovery and recycling of neodymium from end-of-life products is an important direction for future work .

Propiedades

IUPAC Name |

neodymium(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HNO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWQFFGWFDWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

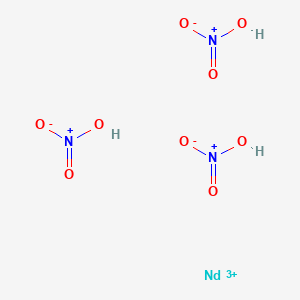

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3N3NdO9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Hexahydrate) Pink crystals; Soluble in water; [Hawley] | |

| Record name | Neodymium(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Neodymium trinitrate | |

CAS RN |

10045-95-1 | |

| Record name | Neodymium(III) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)

![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)